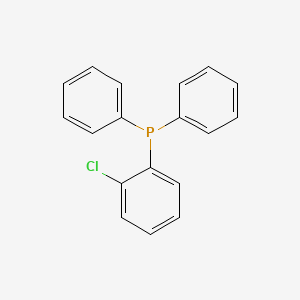

(2-Chlorophenyl)diphenylphosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHHUFKKOXRZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307674 | |

| Record name | (2-Chlorophenyl)(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35035-62-2 | |

| Record name | NSC193772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chlorophenyl Diphenylphosphine

Strategies Involving Halogenophosphines and Organometallic Reagents

The reaction between halogenophosphines and organometallic reagents remains a cornerstone of phosphine (B1218219) synthesis, valued for its broad applicability. rsc.org This classical approach typically involves the use of Grignard reagents or organolithium compounds as the nucleophilic component. nih.gov

In a typical synthesis, chlorodiphenylphosphine (B86185) is reacted with a Grignard reagent derived from 2-chloro-bromobenzene. nih.govlibretexts.org The reaction is generally performed in an anhydrous ether solvent. High concentrations of the haloarene and elevated temperatures can favor the formation of biphenyl (B1667301) as a side product. libretexts.org This method has been successfully used to prepare a variety of triarylphosphines. orgsyn.org

Organolithium reagents can also be employed. For instance, reacting chlorodiphenylphosphine with (2-chlorophenyl)lithium, generated in situ from 2-chloro-bromobenzene and an alkyllithium reagent like n-butyllithium, provides another route to the target molecule. nih.gov

Table 1: Comparison of Organometallic Reagents in Phosphine Synthesis

| Reagent Type | Advantages | Disadvantages |

| Grignard Reagents | Readily prepared, widely available. | Can lead to side products like biphenyl. libretexts.org |

| Organolithium Reagents | Highly reactive, can improve yields in some cases. | Require stringent anhydrous conditions. |

Approaches Utilizing Metallated Phosphines

An alternative strategy involves the use of metallated phosphines, such as lithium diphenylphosphide, which act as potent nucleophiles. wikipedia.orgwikipedia.org These reagents can be prepared by the reduction of chlorodiphenylphosphine or triphenylphosphine (B44618) with alkali metals like lithium. wikipedia.orgthieme-connect.com The resulting lithium diphenylphosphide can then react with an aryl halide, such as 1,2-dichlorobenzene, to form the desired P-C bond.

The reaction of lithium diphenylphosphide with halocarbons is a general method for the synthesis of tertiary phosphines. wikipedia.org This approach offers a convenient way to introduce the diphenylphosphino group. wikipedia.org

Reduction of Phosphine Oxides and Related P(V) Compounds

The reduction of the corresponding phosphine oxide, (2-chlorophenyl)diphenylphosphine oxide, is a common and often necessary step, as the oxide can be a byproduct of other synthetic routes or the primary product of certain reactions. The strength of the P=O bond necessitates the use of effective reducing agents. nih.gov

A variety of silane-based reducing agents have proven effective for this transformation, often proceeding with retention of configuration at the phosphorus center. wikipedia.org Phenylsilane, for example, can be used to reduce tertiary phosphine oxides to the corresponding phosphines. wikipedia.org Other powerful and chemoselective reducing agents include 1,3-diphenyl-disiloxane (DPDS), which can reduce phosphine oxides without the need for harsh additives. nih.gov Tetramethyldisiloxane (TMDS) in the presence of copper complexes also selectively reduces phosphine oxides. organic-chemistry.org

Historically, reagents like hexachlorodisilane (B81481) have been used for the reduction of phosphine oxides under mild conditions. acs.org Other methods involve the activation of the phosphine oxide with reagents like oxalyl chloride followed by reduction. acs.org

Table 2: Common Reducing Agents for Tertiary Phosphine Oxides

| Reducing Agent | Conditions | Key Features |

| Phenylsilane | - | Proceeds with retention of configuration. wikipedia.org |

| 1,3-Diphenyl-disiloxane (DPDS) | Heat or Brønsted acid catalysis | Highly chemoselective. nih.gov |

| Tetramethyldisiloxane (TMDS) | Copper catalyst | Selective reduction in the presence of other functional groups. organic-chemistry.org |

| Hexachlorodisilane | Mild conditions | Metal-free reduction. acs.org |

Carbon-Phosphorus(III) Coupling Reactions

The direct formation of the carbon-phosphorus bond through coupling reactions represents a powerful and modern approach to synthesizing triarylphosphines. These methods often exhibit high functional group tolerance, a significant advantage over traditional organometallic routes. acs.orgacs.org

Transition Metal-Catalyzed Cross-Coupling Methods

Palladium and nickel complexes are prominent catalysts for the formation of P-C bonds. mdpi.com Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed for the synthesis of a wide array of triarylphosphines. acs.orgnih.gov These reactions can involve the coupling of a secondary phosphine, like diphenylphosphine (B32561), with an aryl halide, such as 1,2-dichlorobenzene.

Palladium catalysts, often in conjunction with a phosphine ligand like dppf, are effective for these transformations. acs.orgacs.org Nickel-catalyzed systems also provide an efficient route for the coupling of aryl halides with chlorodiphenylphosphine. uwa.edu.au These catalytic methods represent a significant advancement, allowing for the construction of complex phosphine ligands under relatively mild conditions. liv.ac.ukmdpi.com

Metal-Free Arylation with Hypervalent Iodine Reagents

In a departure from transition metal-based methods, metal-free arylation reactions using hypervalent iodine reagents have emerged as a viable alternative. Diaryliodonium salts can serve as aryl sources, transferring an aryl group to a nucleophile. This approach can be applied to the synthesis of triarylphosphines by reacting a metallated phosphine, like lithium diphenylphosphide, with a suitable diaryliodonium salt containing the 2-chlorophenyl group. These reactions can proceed without the need for a metal catalyst, offering a different synthetic paradigm. nih.govnih.gov

Directed ortho-Lithiation Strategies for Functionalization

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org This strategy relies on a directing metalation group (DMG) to guide an organolithium base to deprotonate the adjacent ortho-position, creating a nucleophilic center that can be trapped with an electrophile. organic-chemistry.org

In the context of synthesizing substituted triarylphosphines, a phosphine oxide group can act as a DMG. For example, diphenylphosphinic acid can be subjected to directed ortho-lithiation, allowing for the introduction of a substituent at the ortho-position of one of the phenyl rings. researchgate.net While not a direct synthesis of this compound itself, this methodology is crucial for creating functionalized analogs and highlights the utility of the phosphine oxide group in directing C-H activation. The subsequent reduction of the phosphine oxide would yield the desired functionalized phosphine.

Miscellaneous and Emerging Synthetic Routes

Beyond the conventional Grignard-based and lithiation methodologies, research into organophosphorus chemistry has unveiled several alternative and emerging strategies for the synthesis of triarylphosphines like this compound. These routes often leverage modern catalytic systems or alternative reaction pathways to potentially enhance efficiency, functional group tolerance, or to circumvent the use of highly reactive organometallic reagents. This section explores some of these miscellaneous and developing synthetic approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions

A significant advancement in C-P bond formation is the use of transition metal catalysts, primarily based on nickel and palladium. These methods facilitate the cross-coupling of an aryl halide with a phosphine source. For the synthesis of this compound, a plausible route involves the nickel-catalyzed reductive coupling between a dihalobenzene (e.g., 1-bromo-2-chlorobenzene (B145985) or 1-iodo-2-chlorobenzene) and chlorodiphenylphosphine. researchgate.net

The reaction typically employs a nickel(II) salt, such as NiBr₂, often complexed with a bidentate ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or a bipyridine (bpy), and a reducing agent like zinc dust. researchgate.net The catalytic cycle is thought to involve the reduction of Ni(II) to a more reactive Ni(0) species, which then undergoes oxidative addition into the aryl-halide bond. Subsequent reaction with the chlorophosphine and reductive elimination yields the desired triarylphosphine.

Table 1: Representative Nickel-Catalyzed Synthesis of Aryldiphenylphosphines

| Aryl Halide | Phosphine Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Aryl Bromide | Chlorodiphenylphosphine | NiBr₂(bpy) / Zn | NMP or DMF | 110 | Good |

This table illustrates a general methodology for aryldiphenylphosphine synthesis that is applicable to this compound, based on reported research. researchgate.net NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide) are common solvents for this type of reaction.

Nucleophilic Aromatic Substitution (SNAr)

The direct substitution of an activated aryl halide with a phosphide (B1233454) nucleophile presents another synthetic avenue. The reaction of an o-substituted aryl fluoride (B91410) with potassium diphenylphosphide (KPPh₂) can afford the corresponding o-substituted aryl phosphine in high yields. researchgate.net In the context of synthesizing the target compound, this would involve the reaction of 1-chloro-2-fluorobenzene (B165100) with KPPh₂. The electron-withdrawing nature of the chloro and fluoro substituents can facilitate the nucleophilic attack by the diphenylphosphide anion.

This method is advantageous as it avoids the preparation of a Grignard or organolithium reagent from the chlorophenyl halide, which can sometimes be challenging.

Reduction of Tertiary Phosphine Oxides

An alternative two-step approach involves the synthesis of the corresponding phosphine oxide, this compound oxide, followed by its deoxygenation. Tertiary phosphine oxides are often air-stable, crystalline solids that are easier to handle and purify than their phosphine counterparts. A variety of powerful reducing agents can effect this transformation.

Recent research has highlighted the efficacy of reagents like diisobutylaluminium hydride (DIBAL-H) and alane (AlH₃) for the reduction of even sterically hindered and electron-rich phosphine oxides. researchgate.net These reagents have shown superiority over more traditional reductants like lithium aluminum hydride (LiAlH₄) in terms of selectivity and reactivity. researchgate.net The synthesis of the precursor phosphine oxide can be achieved through methods such as the reaction of a (2-chlorophenyl) Grignard reagent with diphenylphosphinic chloride (Ph₂P(O)Cl).

Table 2: Reagents for Reduction of Tertiary Phosphine Oxides

| Reducing Agent | Typical Conditions | Substrate Scope | Reference |

| Diisobutylaluminium Hydride (DIBAL-H) | Cryogenic to elevated temperatures (e.g., 50-70 °C) | Broad, including diaryl and arylalkyl phosphine oxides | researchgate.net |

| Alane (AlH₃) | Varies, effective for highly resistant substrates | Capable of reducing exceptionally resistant phosphine oxides | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Standard reducing agent | Less effective for some sterically hindered or resistant oxides | researchgate.net |

Coordination Chemistry and Ligand Design Principles of 2 Chlorophenyl Diphenylphosphine

Fundamental Coordination Modes and Geometries

(2-Chlorophenyl)diphenylphosphine, often abbreviated as P(o-ClC₆H₄)Ph₂, is a tertiary phosphine (B1218219) ligand that primarily coordinates to metal centers through its phosphorus atom, which possesses a lone pair of electrons. The fundamental coordination mode is therefore as a monodentate, P-donor ligand. The geometry around the phosphorus atom is pyramidal, and upon coordination to a metal, it retains this general geometry.

In metal complexes, this compound can adopt various coordination geometries depending on the metal center, its oxidation state, and the other ligands present. For instance, in square planar complexes, the bulky nature of the ligand can influence the cis/trans isomerism. In tetrahedral complexes, the spatial arrangement of the ligands is dictated by minimizing steric repulsions between the bulky phosphine ligands.

While typically acting as a monodentate ligand, the ortho-chloro group has the potential for secondary interactions. In certain circumstances, the chlorine atom can engage in weak coordination or intramolecular interactions with the metal center, leading to a chelating effect. This can influence the stability and reactivity of the complex. For example, while the chloro-arene group is non-chelating in [IrCl(cod)L], it chelates to the metal in [Ir(cod)L]SbF₆. researchgate.net

Complexation with Transition Metals

This compound forms stable complexes with a wide range of transition metals, leveraging its phosphine donor atom to form strong metal-phosphorus bonds. The electronic and steric properties of this ligand make it a valuable component in the design of catalysts and functional materials.

Palladium Complexes

Palladium complexes featuring this compound have been synthesized and characterized. In a notable example, the thermal reactivity of a palladium(0) enediyne complex, bis(1,2-bis(diphenylphosphinoethynyl)benzene)palladium(0), was studied in the presence of this compound. researchgate.net In o-dichlorobenzene, this complex undergoes carbon-halide bond activation of the solvent, leading to the formation of the oxidative addition product trans-Pd(this compound)₂Cl₂. researchgate.net This demonstrates the ability of the phosphine to stabilize palladium in both the Pd(0) and Pd(II) oxidation states. Dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II) is a related complex that has been well-characterized. sigmaaldrich.com

The coordination of phosphine ligands is crucial in the design of palladium catalysts. The steric and electronic properties of ligands like this compound can be fine-tuned to enhance catalytic activity and selectivity in various cross-coupling reactions. mdpi.comrsc.org For instance, palladium complexes with phosphine and isocyanide ancillary ligands have shown promising antitumor activity. mdpi.com

Rhodium Complexes

Rhodium complexes of this compound have been synthesized and their reactivity explored. The reaction of RhCl₃·3H₂O with three equivalents of this compound yields RhCl(P(o-ClC₆H₄)Ph₂)₂. researchgate.net This complex exhibits fluxional behavior in solution. Refluxing this complex in ethanol (B145695) leads to the formation of a cyclometalated product, RhCl₂(C₆H₄PPh₂)(η²-P(o-ClC₆H₄)Ph₂), where the ortho-phenyl ring has undergone C-H activation. researchgate.net This highlights the potential for intramolecular activation of the C-Cl bond, a key step in many catalytic cycles. The reaction of these complexes with carbon monoxide has also been studied, leading to the formation of rhodium carbonyl complexes. researchgate.net

The coordination chemistry of rhodium with phosphine ligands is extensive, with applications in catalysis, such as hydroformylation and hydrogenation. wikipedia.orgisca.me The specific steric and electronic properties of this compound can influence the catalytic performance of its rhodium complexes.

Copper(I) Complexes

This compound forms complexes with copper(I) halides. The stoichiometry of these complexes can vary, leading to different structures. For instance, adducts with a 2:1 ligand-to-metal ratio have been studied, where steric effects play a significant role in determining the coordination geometry. researchgate.net The coordination environment around the copper(I) center in these complexes is often tetrahedral. Far-infrared spectra of these complexes show strong bands corresponding to terminal metal-halogen stretching vibrations. researchgate.net

The study of copper(I) complexes with phosphine ligands is driven by their potential applications in areas such as catalysis and materials science, particularly for their luminescent properties. nih.govrsc.orgresearchgate.net The nature of the phosphine ligand, including substituents on the phenyl rings, can significantly impact the photophysical properties of the resulting copper(I) complexes. rsc.org

Zinc(II) and other Metal Complexes

This compound also forms complexes with other transition metals, including zinc(II). The coordination chemistry of zinc(II) with phosphine ligands is less explored compared to other transition metals, but these complexes are of interest for their potential catalytic and structural roles. nih.govmdpi.comresearchgate.netresearchgate.net The coordination geometry around the zinc(II) center is typically tetrahedral or distorted tetrahedral. nih.govmdpi.com 2-chlorophenyl zinc bromide has been used as a nucleophile in the synthesis of pharmaceutical compounds. nih.gov

Chelation Effects and Ligand Steric/Electronic Parameters

The ortho-chloro substituent in this compound introduces significant steric bulk and modifies the electronic properties of the phosphine ligand, which in turn influences the properties of its metal complexes.

Coordination Number: It can favor lower coordination numbers around the metal center.

Dissociation: It can promote ligand dissociation, which can be a crucial step in catalytic cycles.

Reaction Rates: It can influence the rate of reactions occurring at the metal center.

Electronic Effects: The electronic properties of a phosphine ligand are typically described by its Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of the corresponding [Ni(CO)₃(phosphine)] complex. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the phosphorus atom in this compound compared to triphenylphosphine (B44618). This would result in a higher TEP value, indicating a less electron-donating ligand. The electronic effects of phosphine ligands can be quantified using various methods, including molecular electrostatic potential minimum (Vmin). manchester.ac.uk

Chelation: A key feature of this compound is the potential for the ortho-chloro group to participate in chelation. While the M-P bond is the primary mode of coordination, a weak intramolecular interaction between the metal and the chlorine atom can lead to the formation of a five-membered chelate ring. This has been observed in an iridium complex, [Ir(cod)(P(o-ClC₆H₄)Ph₂)]SbF₆, where the chloro-arene group chelates to the metal. researchgate.net This chelation can enhance the stability of the complex and influence its reactivity. In contrast, in the related complex [IrCl(cod)(P(o-ClC₆H₄)Ph₂)], the chloro-arene group is non-chelating. researchgate.net The tendency to chelate is influenced by factors such as the electron-richness of the metal center and the nature of the other ligands present.

Hemilability and Adaptability in Metal Coordination

This compound exhibits notable hemilability and adaptability in its coordination to metal centers. This behavior stems from the presence of two distinct potential donor sites: the "hard" chloro substituent on the phenyl ring and the "soft" phosphorus atom. The term hemilability refers to a ligand that can bind to a metal center through one donor atom while having a second, weaker donor that can reversibly coordinate and de-coordinate. This "on-off" coordination provides a vacant site at the metal center, which can be crucial for catalytic activity.

The coordination behavior of this compound is highly dependent on the electronic and steric properties of the metal center and the other ligands present. It can function as a simple monodentate ligand, coordinating solely through the phosphorus atom, or as a bidentate chelating ligand, where both the phosphorus and the chlorine atoms bind to the metal.

A clear illustration of this adaptability is seen in its complexes with iridium. researchgate.net In the complex [IrCl(cod)L] (where L is this compound and cod is 1,5-cyclooctadiene), the chloro-arene group of the phosphine ligand does not coordinate to the iridium center. researchgate.net However, upon removal of the chloride ligand from the metal to form the cationic complex [Ir(cod)L]SbF6, the chloro group on the phosphine's phenyl ring coordinates to the iridium atom, forming a chelate ring. researchgate.net This change in coordination mode is reversible; the addition of a chloride ion to the solution causes the chelate ring to open, regenerating the monodentate coordination. researchgate.net

This reversible chelation is a classic example of hemilability. The Ir-Cl bond distance in the chelated complex [Ir(cod)(LCl)]SbF6 is a normal covalent distance, confirming a genuine bonding interaction. researchgate.net This adaptability allows the ligand to stabilize different oxidation states and coordination geometries of the metal, a desirable trait in the design of catalysts. The ability to open the chelate ring can create an open coordination site, facilitating substrate binding in a catalytic cycle.

Table 1: Coordination Behavior of this compound in Iridium Complexes

| Complex | Coordination of this compound | Key Feature |

|---|---|---|

[IrCl(cod)L] |

Monodentate (P-donor only) | Chloro-arene group is non-chelating. researchgate.net |

[Ir(cod)L]SbF6 |

Bidentate (P, Cl-donor) | Chloro-arene group chelates to the metal. researchgate.net |

Rational Design of Modified this compound Ligands

The rational design of ligands is a cornerstone of modern coordination chemistry and catalysis, aiming to create molecules with tailored electronic and steric properties to control the reactivity and selectivity of metal complexes. nih.gov this compound serves as a valuable scaffold for such design, where systematic modifications can be introduced to fine-tune its behavior for specific applications. The principles of rational design involve combining structural features from different ligands to achieve a desired outcome, such as enhanced catalytic activity or improved stability. nih.gov

One common strategy involves replacing one or more of the phenyl rings with other aromatic or heteroaromatic systems. For instance, the synthesis of diphenyl-(2-thienyl)phosphine introduces a sulfur-containing thiophene (B33073) ring. rsc.org This modification not only alters the electronic properties of the phosphorus donor but also introduces an additional potential coordination site (the sulfur atom), which could lead to new coordination modes or influence the catalytic properties of the resulting metal complexes. rsc.org

Another powerful approach is the introduction of additional functional groups onto the phenyl rings. These functional groups can act as secondary donor sites, transforming the ligand into a multidentate chelator. For example, the synthesis of ligands like (2-methoxyethyl)diphenylphosphine or (2-methoxyphenyl)diphenylphosphine introduces an oxygen donor atom. nih.gov These P,O-type ligands can form stable chelate rings with metal centers, influencing the geometry and reactivity of the complex. The length of the linker between the phosphorus and the secondary donor is a critical design parameter, affecting the bite angle and stability of the resulting metallacycle. The synthesis of (aminoalkyl)diphenylphosphine sulfides is another example, creating P,S or P,N-type ligands that can be used as building blocks for more complex, multidentate ligand architectures with applications in medicinal chemistry. rsc.org

The goal of these modifications is often to enhance catalytic performance. By introducing specific functional groups, chemists can influence factors such as:

Hemilability: Introducing a secondary donor with a specific bond strength can control the "on-off" equilibrium, which is crucial for many catalytic processes. researchgate.netnih.gov

Chirality: The introduction of chiral centers into the ligand backbone is a key strategy for asymmetric catalysis.

Solubility: Modifying the ligand with appropriate functional groups can improve its solubility in specific solvent systems.

Computational modeling is increasingly used in the rational design of new ligands to predict their properties and guide synthetic efforts. rsc.org By understanding the structure-activity relationships, researchers can move beyond trial-and-error synthesis towards the deliberate construction of highly effective ligands based on the this compound framework.

Table 2: Examples of Modified Diphenylphosphine (B32561) Ligands and Their Design Rationale

| Modified Ligand | Parent Compound | Modification Strategy | Design Rationale |

|---|---|---|---|

| Diphenyl-(2-thienyl)phosphine | Chlorodiphenylphosphine (B86185) | Replacement of a phenyl group with a 2-thienyl group. rsc.org | Introduce a heteroaromatic ring to alter electronics and potentially provide a secondary sulfur donor site. rsc.org |

| (2-Methoxyphenyl)diphenylphosphine | (2-Methoxyphenyl)diphenylphosphine | Incorporation of a methoxy (B1213986) group on a phenyl ring. nih.gov | Create a P,O-chelating ligand to enforce a specific coordination geometry and enhance stability. nih.gov |

| (Aminoalkyl)diphenylphosphine sulfides | (Hydroxymethyl)diphenylphosphine sulfide | Introduction of an aminoalkyl group. rsc.org | Serve as building blocks for multidentate ligands for applications such as cytotoxic metal complexes. rsc.org |

Catalytic Applications of 2 Chlorophenyl Diphenylphosphine and Its Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, heavily relies on the design and synthesis of effective ligands. Phosphine (B1218219) ligands, including arylphosphines like (2-Chlorophenyl)diphenylphosphine, are a cornerstone of this field. Their utility stems from the tunable electronic and steric properties of the phosphorus atom, which can be modified by the substituents attached to it. The phosphorus atom's lone pair of electrons can donate to the metal center, while its vacant d-orbitals can accept back-donation from the metal, creating a stable yet reactive catalyst complex.

In the case of this compound, the presence of an electron-withdrawing chlorine atom on one of the phenyl rings is expected to influence its electronic properties, potentially impacting the catalytic activity of its metal complexes.

Hydrophosphination Reactions

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C, C=O, or C=N bond, is a direct and atom-economical method for synthesizing organophosphorus compounds. This reaction can be catalyzed by various metal complexes, where the choice of ligand is critical for controlling the reaction's chemo-, regio-, and stereoselectivity.

Phosphine ligands are integral to the catalyst systems used in hydrophosphination. They can influence the coordination of the substrate to the metal center and facilitate the key steps of the catalytic cycle, which often involve oxidative addition of the P-H bond and subsequent migratory insertion or reductive elimination.

Specific research detailing the application of this compound or its complexes in hydrophosphination reactions is not prominently featured in the scientific literature. However, the general principles of hydrophosphination suggest that a palladium or nickel complex bearing this ligand could potentially catalyze such transformations. The electronic nature of the ligand would likely play a significant role in the reactivity of the catalyst.

Asymmetric Catalysis and Chiral Phosphine Applications

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphine ligands are among the most successful and widely used ligands in this field. By creating a chiral environment around the metal center, these ligands can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

For this compound to be directly applicable in asymmetric catalysis, it would need to be in a chiral form. This could be achieved by introducing a chiral center into the ligand structure, for example, by modifying the phenyl rings or by creating a chiral phosphorus center. Alternatively, a non-chiral phosphine like this compound could be used in conjunction with a chiral auxiliary or a chiral co-catalyst.

There is no readily available information on the synthesis or application of chiral derivatives of this compound in asymmetric catalysis. The development of such chiral analogues could, however, open up possibilities for its use in a range of enantioselective transformations.

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly developing area of catalysis that offers more atom-economical and environmentally benign synthetic routes. umich.edubeilstein-journals.org Transition metal catalysts, often featuring phosphine ligands, are at the forefront of this research. These catalysts can selectively cleave a C-H bond and facilitate the formation of a new bond, typically a C-C or C-heteroatom bond.

The role of the phosphine ligand in C-H activation is to support the metal center in a suitable oxidation state and to influence the sterics and electronics of the catalytic complex, thereby controlling the reactivity and selectivity of the C-H activation step.

While the concept of using a palladium complex with a ligand like this compound for C-H activation is plausible, there are no specific reports in the searched literature detailing such an application. The aforementioned formation of a palladium complex through carbon-halogen bond activation of the solvent o-dichlorobenzene suggests that the ligand can support palladium in oxidative addition reactions, a key step in many C-H activation cycles. researchgate.net

Phosphine Organocatalysis

In addition to their role as ligands in metal catalysis, phosphines can also act as nucleophilic organocatalysts. In these reactions, the phosphine directly participates in the reaction mechanism by adding to an electrophilic substrate to form a reactive intermediate, which then reacts with another substrate before the catalyst is regenerated.

The Morita-Baylis-Hillman (MBH) reaction is a well-known example of phosphine organocatalysis. wikipedia.orgnrochemistry.com It involves the coupling of an activated alkene with an electrophile, typically an aldehyde or an imine, catalyzed by a nucleophile such as a tertiary phosphine or a tertiary amine. The phosphine catalyst adds to the activated alkene to generate a zwitterionic intermediate (an enolate), which then attacks the electrophile. Subsequent proton transfer and elimination of the phosphine catalyst yield the functionalized product. youtube.com

While various phosphines have been shown to be effective catalysts for the MBH reaction, there is no specific mention in the surveyed literature of this compound being used for this purpose. The nucleophilicity of the phosphine is a key factor in its catalytic activity in the MBH reaction. The electron-withdrawing nature of the chloro-substituted phenyl group in this compound might reduce its nucleophilicity compared to triphenylphosphine (B44618), which could affect its efficacy as an MBH catalyst.

Annulation and Addition Reactions

This compound, as part of the broader class of tertiary phosphines, serves as a potent nucleophilic catalyst for various annulation and addition reactions. These reactions are fundamental in organic synthesis for constructing cyclic and heterocyclic frameworks, which are common motifs in pharmaceuticals and functional materials. mdpi.com The catalytic cycle typically initiates with the nucleophilic addition of the phosphine to an electron-deficient substrate, such as an allenoate or an activated alkyne.

A prominent example of such transformations is the phosphine-catalyzed [3+2] annulation reaction. In this process, the phosphine adds to a three-carbon synthon (like an allenoate) to generate a zwitterionic intermediate. This intermediate then reacts with a two-atom component (like an olefin) to form a five-membered ring. For instance, the reaction of allenoates with 3-methyleneindolin-2-ones can be catalyzed by phosphines to produce complex spirooxindole structures. rsc.org While highly specialized chiral phosphines are often employed to control stereochemistry, the fundamental reactivity is characteristic of the phosphine group itself. rsc.org

The electronic properties of the phosphine are crucial. The presence of the electron-withdrawing chloro group on one of the phenyl rings in this compound modulates its nucleophilicity and the reactivity of the subsequent intermediates compared to triphenylphosphine. This can influence reaction rates and selectivity.

Addition reactions, such as the Michael addition, can also be catalyzed by phosphines. The phosphine adds to a Michael acceptor, generating an enolate intermediate which can then react with an electrophile. This strategy is a cornerstone of carbon-carbon bond formation. nih.gov The specific utility of this compound in these contexts would be tailored by its unique steric and electronic profile.

The table below summarizes representative phosphine-catalyzed annulation reactions where triarylphosphines like this compound are applicable.

Table 1: Examples of Phosphine-Catalyzed Annulation Reactions

| Reaction Type | Reactants | Product Type | Phosphine Role |

|---|---|---|---|

| [3+2] Annulation | Allenoates + Alkenes | Cyclopentenes | Nucleophilic Catalyst |

| [4+2] Annulation | Allenoates + Imines | Dihydropyridines | Nucleophilic Catalyst |

| [3+2] Annulation | Allenoates + 3-Methyleneindolin-2-ones | Spirooxindoles | Nucleophilic Catalyst rsc.org |

| Michael Addition | Michael Acceptors + Nucleophiles | Adducts | Nucleophilic Catalyst nih.gov |

Zwitterionic Intermediate Pathways

The mechanism of many phosphine-catalyzed reactions, including the annulation reactions discussed previously, proceeds through zwitterionic intermediates. mdpi.com The formation of these intermediates is a defining characteristic of nucleophilic phosphine catalysis.

The general pathway begins with the nucleophilic attack of the phosphorus atom of this compound on an electrophilic substrate, such as the β-carbon of an α,β-unsaturated carbonyl compound or an allene. This addition results in the formation of a phosphonium (B103445) ion and a carbanion within the same molecule—a zwitterion.

For example, in the [3+2] cycloaddition of an allenoate, the phosphine adds to the γ-carbon to form a vinyl-substituted phosphonium species, which is in equilibrium with a zwitterionic phosphonium enolate. rsc.org This highly reactive zwitterion is the key intermediate that engages the second reactant. The reaction's progression and stereochemical outcome are often dictated by the stability and conformational dynamics of this intermediate. mdpi.com

DFT (Density Functional Theory) calculations on similar systems have shown that these cycloadditions can proceed via a two-step mechanism involving a distinct zwitterionic intermediate. rsc.org The polarity of the reaction medium can significantly influence the lifetime and reactivity of these polar intermediates. mdpi.com In some cases, the presence of a zwitterionic intermediate is inferred from a loss of stereoselectivity, which suggests that rotation around a newly formed single bond in the acyclic intermediate is competitive with the final ring-closing step. mdpi.com

Metal-Mediated Reactions with this compound as a Ligand

This compound is extensively used as a ligand in transition-metal-catalyzed reactions. Its steric bulk and electronic properties allow for the fine-tuning of the reactivity and stability of metal catalysts, particularly those based on palladium, rhodium, and iridium. researchgate.netnih.gov As a biaryl phosphine ligand, it has found significant application in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

With palladium, this compound can form well-defined complexes. For instance, carbon-halide bond activation of a solvent like o-dichlorobenzene by a palladium(0) species bearing this ligand can lead to the oxidative addition product trans-Pd(this compound)2Cl2. researchgate.net Such complexes or in-situ generated catalysts are active in C-P cross-coupling reactions, for example, between diphenylphosphine-borane and various aryl iodides. researchgate.net The steric hindrance provided by the ligand can promote reductive elimination, a key step in many catalytic cycles.

Rhodium complexes of this compound also exhibit interesting reactivity. The reaction of RhCl3·3H2O with the phosphine yields RhCl(PCCl)2 (where PCCl = this compound). This complex can undergo further transformations, such as ortho-metalation upon heating, to form RhCl2(PC)(η2-PCCl) where PC represents the cyclometalated ligand. researchgate.net

With iridium, the chloro-substituent of the ligand can participate in coordination. The ligand chelates to the metal center in [Ir(cod)(L)]SbF6 (where L = this compound and cod = cyclooctadiene), demonstrating a direct Ir-Cl interaction. researchgate.net This chelating behavior can stabilize the metal center and influence its catalytic activity.

The table below details some of the metal complexes formed with this compound and their applications.

Table 2: Metal Complexes of this compound and Their Applications

| Metal | Complex Formula / Precursors | Application / Reaction Type | Research Finding | Citation |

|---|---|---|---|---|

| Palladium | trans-Pd(PCCl)2Cl2 | Oxidative Addition Product | Formed via C-Cl bond activation of o-dichlorobenzene solvent. | researchgate.net |

| Palladium | Pd(OAc)2 / PCCl | C-P Cross-Coupling | Acts as a pre-catalyst for the coupling of diphenylphosphine-borane and aryl iodides. | researchgate.net |

| Rhodium | RhCl(PCCl)2 | Ligand Synthesis | Formed from RhCl3·3H2O and PCCl; shows fluxional behavior in solution. | researchgate.net |

| Rhodium | RhCl2(PC)(η2-PCCl) | Ortho-metalation Product | Formed by refluxing RhCl(PCCl)2, indicating C-H activation. | researchgate.net |

| Iridium | [Ir(cod)(PCCl)]SbF6 | Chelate Complex | The chloro-substituent coordinates to the iridium center, forming a stable chelate. | researchgate.net |

Mechanistic Elucidation of Reactions Involving 2 Chlorophenyl Diphenylphosphine

Investigation of Reaction Pathways

The reaction pathways involving (2-Chlorophenyl)diphenylphosphine are diverse and highly dependent on the metal center, solvent, and reaction conditions. Studies have highlighted several key mechanistic steps, including oxidative addition, ligand dissociation, and intramolecular rearrangements.

A notable pathway is the activation of carbon-halogen bonds. In one study, a palladium(0) complex, bis(1,2-bis(diphenylphosphinoethynyl)benzene)palladium(0), when heated to 115 °C in o-dichlorobenzene, undergoes carbon-halide bond activation of the solvent. This leads to the formation of an oxidative addition product, identified as trans-Pd(this compound)2Cl2, with the concurrent release of a free this compound ligand. manchester.ac.ukmit.eduuwindsor.cansf.govrsc.org This reaction demonstrates a pathway where the phosphine (B1218219) ligand is incorporated into the final product via activation of an external C-Cl bond. Competing with this, in a less reactive solvent like o-fluorotoluene, the complex favors a simple ligand dissociation pathway upon heating. manchester.ac.ukmit.eduuwindsor.cansf.govrsc.org

Another investigated reaction pathway involves the intramolecular migration of the 2-chlorophenyl group. In the alkaline hydrolysis of vinylphosphonium ions derived from this compound, the o-chlorophenyl group exclusively migrates from the phosphorus atom to the adjacent carbon atom. nih.gov This contrasts with pathways observed for other substituted arylphosphonium ions, where loss of the vinyl group or a different aryl substituent can occur. nih.gov The specific nature of the 2-chlorophenyl substituent directs the reaction exclusively toward this rearrangement pathway. nih.gov

The ligand can also participate in chelation-assisted pathways. With an iridium center, the chloro-substituent of the this compound ligand can coordinate directly to the metal, forming a chelate ring. uwindsor.ca This hemilabile behavior, where the chloro group can reversibly bind to the metal center, represents a crucial reaction pathway that can stabilize intermediates and influence the subsequent steps in a catalytic cycle.

Role of Radical Pathways

While radical mechanisms are known in transition metal catalysis, particularly with nickel and in some palladium-catalyzed cross-coupling reactions, specific studies detailing the role of radical pathways in reactions explicitly involving this compound are not readily found in the surveyed literature. acs.orgnih.govthieme-connect.de Mechanistic investigations for this ligand have predominantly focused on two-electron pathways such as oxidative addition and reductive elimination. uwindsor.caacs.orgnih.gov

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and the nature of transition states. However, a review of the available scientific literature did not yield any specific KIE studies conducted on reactions involving the this compound ligand. Such studies would be valuable in providing deeper insights, for instance, into the C-Cl bond activation or aryl migration steps observed in its reaction pathways.

Intermediate Identification and Characterization

The identification and characterization of intermediates are fundamental to understanding reaction mechanisms. For this compound, several metal complexes have been isolated and studied, providing snapshots of species involved in catalytic cycles.

One of the key characterized intermediates is the palladium(II) complex, trans-Pd(this compound)2Cl2 . This complex was formed from a palladium(0) precursor in the presence of o-dichlorobenzene, confirming an oxidative addition pathway. manchester.ac.ukuwindsor.carsc.org

With rhodium, the reaction of RhCl3 with this compound yields RhCl(P(o-ClC6H4)Ph2)2 . uwindsor.ca 31P NMR studies of this complex revealed a fluxional behavior in solution, suggesting an equilibrium between different coordinated forms. At low temperatures, the spectrum is consistent with a formulation of RhCl(η2-P(o-ClC6H4)Ph2)(η1-P(o-ClC6H4)Ph2) , indicating that one ligand is chelating through the phosphorus and the chlorine atom, while the other is monodentate. uwindsor.ca

Iridium complexes also provide insight into intermediate structures. The complex [IrCl(cod)(P(o-ClC6H4)Ph2)] features a non-chelating phosphine ligand. uwindsor.ca However, upon abstraction of the chloride, a cationic species, [Ir(cod)(P(o-ClC6H4)Ph2)]+ , is formed where the 2-chlorophenyl group chelates to the iridium center. uwindsor.ca This demonstrates the ligand's capacity to form stable, characterizable chelated intermediates.

A dissertation study also reported the synthesis and characterization of copper(I) and ruthenium(II) complexes incorporating this compound, utilizing techniques such as solution and solid-state 31P NMR and single-crystal X-ray diffraction to elucidate their structures. nih.govpsu.edursc.org

| Metal Center | Intermediate Complex Formula | Characterization Method(s) | Key Mechanistic Insight |

|---|---|---|---|

| Palladium (Pd) | trans-Pd(this compound)2Cl2 | Inferred from reaction products | Product of oxidative addition of C-Cl bond. manchester.ac.ukuwindsor.carsc.org |

| Rhodium (Rh) | RhCl(η2-P(o-ClC6H4)Ph2)(η1-P(o-ClC6H4)Ph2) | Low-Temperature 31P NMR | Demonstrates fluxional behavior and hemilabile coordination. uwindsor.ca |

| Iridium (Ir) | [Ir(cod)(P(o-ClC6H4)Ph2)]+ | 1H and 31P NMR, X-ray crystallography | Shows chelation of the chloro-substituent to the metal center. uwindsor.ca |

Influence of Ligand Parameters on Reaction Mechanism and Selectivity

The steric and electronic parameters of this compound, imparted by the ortho-chloro substituent, significantly influence reaction mechanisms and selectivity.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which decreases the electron-donating ability (basicity) of the phosphorus atom compared to triphenylphosphine (B44618). This electronic modification can affect the rates of key catalytic steps. For instance, less electron-donating phosphines can facilitate reductive elimination from a metal center. In palladium-catalyzed cross-coupling, the electronic properties of phosphine ligands are crucial in tuning the reactivity of the catalyst. psu.edu

Steric and Chelation Effects: The ortho-chloro group provides steric bulk around the phosphorus atom. More importantly, it introduces a potential secondary coordination site, rendering the ligand hemilabile. uwindsor.carsc.orgresearchgate.netnih.govacs.org The ability of the chlorine atom to chelate to the metal center, as observed in iridium complexes, can enforce a specific geometry around the metal, thereby influencing the approach of substrates and the selectivity of the reaction. uwindsor.ca This chelation can stabilize certain intermediates and provide a lower energy pathway for specific transformations. For example, chelation-assisted C-H activation is a well-established strategy where a coordinating group on a ligand directs the metal to activate a specific C-H bond, enhancing both reactivity and regioselectivity. u-tokyo.ac.jpacs.orgresearchgate.netresearchgate.net While direct evidence for C-H activation directed by the chloro-group of this specific ligand is not detailed in the found sources, its demonstrated ability to chelate suggests its potential to operate via such mechanisms. uwindsor.ca

The interplay between the ligand's electronic character and its ability to chelate dictates its role in a catalytic cycle. The reversible binding of the chloro group can open up a coordination site for substrate binding, and its dissociation can facilitate subsequent steps like reductive elimination.

| Parameter | Description | Influence on Mechanism and Selectivity |

|---|---|---|

| Electronic Effect | The Cl atom is electron-withdrawing, reducing the basicity of the P atom. | Can alter rates of oxidative addition and reductive elimination; influences the stability of metal-ligand bonds. psu.edu |

| Steric Effect | The ortho-Cl group adds steric bulk near the metal center. | Can influence substrate approach and affect regioselectivity by favoring less hindered transition states. |

| Chelation (Hemilability) | The ortho-Cl atom can act as a secondary, labile donor site to the metal. | Stabilizes intermediates, can enforce specific coordination geometries, and may facilitate chelation-assisted reaction pathways, enhancing selectivity. uwindsor.caacs.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Chlorophenyl Diphenylphosphine and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Conformational Analysis and Molecular Packing

The crystal structure of (2-Chlorophenyl)diphenylphosphine, with the chemical formula C₁₈H₁₄ClP, has been determined at a temperature of 295 K. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The conformation of the molecule is notably similar to its 2-bromo and 2-methyl analogues. researchgate.netresearchgate.net The molecular packing within the crystal lattice showcases the specific intermolecular interactions that stabilize the solid-state structure. researchgate.net

Table 1: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄ClP |

| Temperature | 295 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.713(5) Å |

| b | 8.726(5) Å |

| c | 16.573(5) Å |

Data sourced from Williams et al. researchgate.net

Determination of Coordination Geometries in Metal Complexes

Rhodium Complexes : The reaction of this compound (abbreviated as PCCl) with rhodium precursors yields several complexes. The structure of RhClCO(PCCl)₂ has been determined, revealing a square planar environment around the rhodium atom. researchgate.net In this complex, the phosphine (B1218219) ligands coordinate to the metal center, influencing its catalytic activity. researchgate.net

Iridium Complexes : In the complex [Ir(cod)(PCCl)]SbF₆, the this compound ligand chelates to the iridium center. The iridium-chlorine bond distance was determined to be a normal covalent bond at 2.381(4) Å. researchgate.net

Palladium Complexes : Oxidative addition reactions can lead to the formation of palladium complexes such as trans-Pd(this compound)₂Cl₂. researchgate.net While the specific structure of this complex was not detailed in the search results, related palladium phosphine complexes often exhibit square planar or tetrahedral geometries depending on the oxidation state of the palladium. libretexts.orgwikipedia.org

Table 2: Selected Bond Distances in a Metal Complex of this compound

| Complex | Bond | Distance (Å) |

|---|---|---|

| [Ir(cod)(PCCl)]SbF₆ | Ir—Cl | 2.381(4) |

Data sourced from a study on iridium complexes. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For phosphine-containing compounds, ³¹P NMR is particularly informative.

Elucidation of Molecular Structures

¹H and ³¹P NMR spectroscopy are routinely used to characterize this compound and its metal derivatives. researchgate.net These techniques help to establish the connectivity of atoms and the coordination mode of the ligand. For instance, NMR studies on iridium complexes have distinguished between non-chelating (η¹) and chelating (η²) coordination of the phosphine ligand. researchgate.net The chemical shifts and coupling constants observed in the spectra provide detailed information about the electronic environment of the phosphorus and hydrogen nuclei. rsc.orgresearchgate.net

Studies of Fluxional Behavior in Solution

Some metal complexes of this compound exhibit dynamic processes in solution, known as fluxional behavior. This is often studied using variable-temperature NMR spectroscopy. ethernet.edu.et

A notable example is the rhodium complex RhCl(P(o-ClC₆H₄)Ph₂)₂. ³¹P NMR studies revealed that this complex is fluxional in solution between -50 °C and 0 °C. researchgate.net At low temperatures, the exchange between different coordination environments is slow on the NMR timescale, and the spectrum is consistent with a structure containing both a chelating (η²) and a monodentate (η¹) phosphine ligand, formulated as RhCl(η²-PCCl)(η¹-PCCl). As the temperature increases, the rate of exchange increases, leading to changes in the NMR spectrum, such as the broadening and coalescence of signals. This behavior is characteristic of dynamic intramolecular processes. researchgate.netnih.gov

Table 3: NMR Spectroscopic Observations for a Fluxional Rhodium Complex

| Complex | Technique | Temperature Range | Observation |

|---|---|---|---|

| RhCl(P(o-ClC₆H₄)Ph₂)₂ | ³¹P NMR | -50 °C to 0 °C | Fluxional behavior observed. Low-temperature spectrum suggests RhCl(η²-PCCl)(η¹-PCCl) structure. |

Data sourced from Lahuerta et al. researchgate.net

Infrared (IR) and Raman Spectroscopy for Structural Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

In the context of this compound and its metal complexes, IR and Raman spectra can identify characteristic vibrational modes. These include the vibrations of the P-C bonds and the various modes of the phenyl rings. jkps.or.kr When the phosphine is coordinated to a metal, new vibrational modes corresponding to the metal-phosphine (M-P) stretch appear, typically in the far-infrared region of the spectrum.

For metal carbonyl complexes, such as RhClCO(PCCl)₂, the stretching frequency of the carbon monoxide (CO) ligand is a particularly sensitive probe of the electronic environment at the metal center. researchgate.net Similarly, in metal halide complexes, the metal-halogen stretching vibrations can be observed in the far-IR spectrum. For example, in copper(I) chloride complexes with phosphine ligands, a strong band assigned to the Cu-Cl stretch is typically observed around 290 cm⁻¹. researchgate.net These vibrational frequencies are diagnostic for the coordination environment and the nature of the metal-ligand bonding. nih.gov

Table 4: Representative Far-Infrared Frequencies for Metal-Halogen Bonds in Phosphine Complexes

| Bond | Wavenumber (cm⁻¹) |

|---|---|

| Cu—Cl | 290 |

| Cu—Br | 220 |

| Cu—I | 200 |

Data represents typical values for copper-halide complexes with phosphine ligands. researchgate.net

Mass Spectrometry (MS) in Mechanistic and Structural Confirmation

Mass spectrometry (MS) stands as a pivotal analytical technique for the structural elucidation and mechanistic investigation of organophosphorus compounds, including this compound and its derivatives. Through the analysis of molecular ions and characteristic fragmentation patterns, MS provides invaluable insights into molecular weight, elemental composition, and the connectivity of atoms within a molecule. In the context of reaction monitoring, MS can identify transient intermediates and final products, thereby illuminating complex reaction pathways.

Detailed analysis of the mass spectrum of this compound allows for the confirmation of its molecular structure. The ionization of the molecule, typically through electron impact (EI), generates a molecular ion ([M]⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The subsequent fragmentation of this molecular ion into smaller, charged fragments provides a unique fingerprint that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways, influenced by the presence of the diphenylphosphino group and the ortho-chloro-substituted phenyl ring. The phosphorus-carbon and phosphorus-phenyl bonds are common sites of cleavage. Additionally, the "ortho effect," a phenomenon observed in the mass spectrometry of ortho-substituted aromatic compounds, can lead to specific fragmentation patterns involving the chloro substituent. nih.govresearchgate.net This effect can result in the loss of a chlorine atom or HCl from the molecular ion, often through cyclization or rearrangement processes.

Key expected fragmentation patterns for this compound under mass spectrometric conditions are detailed in the table below. These fragments are predicted based on the known fragmentation behaviors of related organophosphorus compounds and chlorinated aromatics. acs.orgnist.govnist.govnih.gov

| Proposed Fragment Ion | Structure | m/z (Calculated) | Significance |

| [C₁₈H₁₄ClP]⁺˙ | [(ClC₆H₄)P(C₆H₅)₂]⁺˙ | 296.05 | Molecular Ion |

| [C₁₈H₁₄P]⁺ | [(C₆H₄)P(C₆H₅)₂]⁺ | 261.08 | Loss of Cl radical |

| [C₁₂H₁₀P]⁺ | [P(C₆H₅)₂]⁺ | 185.05 | Loss of chlorophenyl radical |

| [C₁₂H₉]⁺ | [C₆H₄-C₆H₅]⁺ | 153.07 | Biphenyl (B1667301) fragment |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl fragment |

| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 111.00 | Chlorophenyl fragment |

This interactive table provides calculated mass-to-charge ratios for plausible fragment ions of this compound.

In mechanistic studies, mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS), serves as a powerful tool for monitoring the progress of reactions involving this compound as a ligand in catalysis. acs.orgresearchgate.netethz.chresearchgate.net By analyzing aliquots of a reaction mixture over time, it is possible to detect the formation of catalytic intermediates, such as metal complexes of the phosphine ligand, as well as the appearance of products and byproducts. This real-time analysis provides crucial evidence for proposed catalytic cycles. ethz.chpurdue.edu

For instance, in a cross-coupling reaction, ESI-MS could be used to observe the formation of a palladium-(2-Chlorophenyl)diphenylphosphine complex. The isotopic pattern of palladium would provide a clear signature for such species. Subsequent fragmentation of this complex ion in the mass spectrometer (MS/MS) could reveal the nature of other ligands attached to the metal center, offering a snapshot of the catalyst's state at various points in the reaction.

The study of the fragmentation of this compound and its metal complexes provides a detailed picture of their structure and reactivity. The data obtained from mass spectrometric analyses are fundamental for confirming the identity of newly synthesized compounds and for unraveling the intricate steps of chemical transformations.

Computational and Theoretical Investigations of 2 Chlorophenyl Diphenylphosphine

Quantum Chemical Methodologies (e.g., DFT, Hartree-Fock)

Quantum chemical methodologies are central to the computational study of molecules. They use the principles of quantum mechanics to model molecular properties. Two of the most common approaches are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction of a system as a single Slater determinant. researchgate.net It solves the Schrödinger equation in an iterative, self-consistent field (SCF) manner, accounting for electron-electron repulsion in an average way but neglecting electron correlation. While computationally less intensive than more advanced methods, it provides a reasonable first approximation of the ground state geometry and electronic structure. researchgate.net

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govrsc.org Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. rsc.org Various exchange-correlation functionals (e.g., B3LYP, ωB97xD) are used to approximate the quantum mechanical effects of exchange and correlation. DFT methods are widely used to predict a range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, often with accuracy comparable to more rigorous methods. rsc.orgnih.gov For phosphine (B1218219) ligands, DFT is instrumental in studying steric and electronic effects that govern their reactivity and coordination behavior. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. molssi.orgsparkle.pro.br The process starts with an initial guess of the geometry and iteratively adjusts atomic positions to lower the total energy until a stationary point on the potential energy surface is found. molssi.orgwayne.edu A true minimum is confirmed by calculating vibrational frequencies and ensuring there are no imaginary frequencies. sparkle.pro.br

For (2-Chlorophenyl)diphenylphosphine, the conformation is largely defined by the rotation of the three phenyl rings around the phosphorus-carbon bonds. The presence of the ortho-chloro substituent on one of the phenyl rings introduces significant steric and electronic asymmetry compared to triphenylphosphine (B44618).

Experimental X-ray crystallography data reveals the solid-state structure of this compound. In a reported crystal structure, key bond lengths and angles define its geometry. A full computational geometry optimization, likely using a method like DFT with a suitable basis set (e.g., 6-311G**), would yield a theoretical gas-phase structure. nih.gov Comparing the calculated parameters with experimental data validates the accuracy of the computational model.

Conformational analysis involves exploring the different spatial arrangements (rotamers) of the molecule and their relative energies. For triphenylphosphine and its derivatives, the propeller-like arrangement of the phenyl rings is of key interest. rsc.org The orientation of the ortho-substituted chlorophenyl ring relative to the other two phenyl rings and the phosphorus lone pair is particularly important. Computational studies can map the potential energy surface by systematically rotating the P-C bonds to identify the most stable conformers and the energy barriers between them. nih.gov These analyses help explain the ligand's steric bulk and preferred binding orientation in metal complexes. rsc.orgresearchgate.net

Table 1: Selected Experimental Crystallographic Data for this compound This table would be populated with specific bond lengths (P-C, C-Cl, C-C) and angles (C-P-C, P-C-C) from a crystallographic information file (CIF) if available in a database.

| Parameter | Value |

|---|---|

| P-C(phenyl 1) | Data not available in search results |

| P-C(phenyl 2) | Data not available in search results |

| P-C(chlorophenyl) | Data not available in search results |

| C-P-C Angle 1 | Data not available in search results |

| C-P-C Angle 2 | Data not available in search results |

| C-P-C Angle 3 | Data not available in search results |

Electronic Structure and Bonding Analysis

The electronic properties of this compound dictate its behavior as a ligand. The phosphorus atom possesses a lone pair of electrons, making it a σ-donor, while the π-system of the phenyl rings allows for π-acceptor capabilities. The electronegative chlorine atom in the ortho position influences this balance.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for translating the complex calculated wavefunction into a chemically intuitive picture of bonding. It localizes the electron density into core orbitals, lone pairs, and bonds (e.g., σ, π). For this compound, NBO analysis would quantify the hybridization and electron population of the phosphorus lone pair and the P-C bonds. It can also reveal hyperconjugative interactions, such as delocalization of electron density from the phosphorus lone pair into the antibonding orbitals (σ*) of the phenyl rings, which stabilize the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For a phosphine ligand, the HOMO is typically centered on the phosphorus lone pair and is related to its ability to donate electrons to a metal center. The LUMO is usually associated with the π* orbitals of the aromatic rings and relates to the ligand's π-acceptor ability. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. rsc.org The presence of the chloro-substituent is expected to lower the energy of both the HOMO and LUMO compared to triphenylphosphine, affecting its donor-acceptor properties.

Table 2: Representative Calculated Electronic Properties This table presents typical data obtained from DFT calculations for phosphine ligands. Specific values for this compound would require a dedicated computational study.

| Property | Typical Method | Example Value |

|---|---|---|

| Energy of HOMO | DFT (B3LYP/6-311G) | -6.0 eV |

| Energy of LUMO | DFT (B3LYP/6-311G) | -0.5 eV |

| HOMO-LUMO Gap | DFT (B3LYP/6-311G) | 5.5 eV |

| NBO Charge on P | NBO Analysis | +0.5 e |

| Dipole Moment | DFT (B3LYP/6-311G) | 3.1 D |

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations can predict ¹H, ¹³C, and ³¹P NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach. Calculated chemical shifts are usually referenced against a standard compound (like tetramethylsilane (B1202638) for ¹H and ¹³C) computed at the same level of theory. For this compound, predicting the ³¹P chemical shift is particularly important as it is a key experimental characterization parameter for phosphine ligands.

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. Analysis of the vibrational modes allows for the assignment of specific peaks to particular bond stretches, bends, or torsions within the molecule.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient alternative.

Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs, described by a force field. A force field is a set of parameters and potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). MM is often used for rapid conformational analysis of large, flexible molecules and can be applied to explore the preferred orientations of this compound when coordinated to a large metal complex. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms over time. researchgate.net This provides a dynamic picture of the molecule's behavior, including its conformational flexibility and interactions with its environment (e.g., solvent molecules or other reactants). An MD simulation of this compound could reveal how the phenyl rings rotate at a given temperature and how the molecule interacts with solvent, providing insights beyond the static picture of a single optimized geometry.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. It allows for the characterization of transient species like intermediates and transition states that are often difficult or impossible to observe experimentally.

For reactions involving this compound, such as its coordination to a metal center or its participation in a catalytic cycle (e.g., Suzuki-Miyaura coupling), DFT calculations can be used to map out the entire reaction energy profile. acs.org This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting energy profile reveals the reaction's thermodynamics (relative stability of species) and kinetics (energy barriers), identifying the rate-determining step of the mechanism.

Transition State Characterization

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. Locating and characterizing transition states is crucial for understanding reaction kinetics.

Computational methods can search for TS structures using various algorithms. Once a candidate TS is located, it is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate—the motion that transforms the reactant into the product. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which determines the reaction rate. For example, in a reaction where this compound displaces another ligand from a metal complex, computational chemists would model the TS for this ligand exchange process to understand its kinetics.

Energy Profiles and Reaction Path Analysis

The study of energy profiles and reaction pathways is fundamental to understanding the kinetics and thermodynamics of a chemical transformation. Computational methods, particularly Density Functional Theory (DFT), allow for the detailed mapping of these profiles, including the identification of transition states and intermediates.

While comprehensive energy profiles for many reactions involving this compound are a subject of ongoing research, studies on related phosphine systems provide significant insights into the potential reaction pathways. For instance, theoretical studies on derivatives of chlorophosphines reacting with Grignard reagents have elucidated competing reaction mechanisms. These studies highlight the possibility of different reaction channels, such as an S(_N)2 reaction at the phosphorus center (S(_N)2@P) or a novel pathway involving initial attack at the chlorine atom (S(_N)2@Cl). nih.gov

In one such theoretical investigation using the B3LYP/6-31++G(d,p) method, the activation barriers for different pathways were calculated, demonstrating how the nature of the nucleophile can dictate the preferred reaction course. The calculated Gibbs free energy values for the reactant complex (RC), transition states (TS), intermediates (INT), and products (P) illustrate the energetic landscape of the reaction.

| Species | ΔG (kcal/mol) |

|---|---|

| RC | -5.4 |

| TS | +29.3 |

| INT | -17.8 |

| P | -35.1 |

In a different study focusing on a palladium complex of this compound, the thermal reactivity was investigated. It was observed that in o-dichlorobenzene, the complex undergoes carbon-halide bond activation of the solvent. This process was found to be markedly more endothermic (44 kcal/mol) compared to a related palladium complex (12.3 kcal/mol), highlighting the influence of the ligand structure on the energetics of the reaction. researchgate.net

These examples underscore the power of computational chemistry to dissect complex reaction mechanisms and provide quantitative energetic data that is often difficult to obtain experimentally. For this compound, such analyses are crucial for understanding its behavior in catalytic cycles, including steps like oxidative addition and reductive elimination.

Ligand Design and Property Prediction via Computational Chemistry

Computational chemistry is not only a tool for explaining observed reactivity but also a predictive powerhouse for the design of new ligands with tailored properties. By modifying the structure of a known ligand in silico, chemists can forecast the impact of these changes on the ligand's steric and electronic characteristics, and consequently on the catalytic performance of its metal complexes.

The design process often begins with a known ligand scaffold, such as this compound. Computational methods can then be employed to explore how substitutions on the phenyl rings or modifications to the phosphine moiety itself can alter key properties. For example, the introduction of electron-donating or electron-withdrawing groups can tune the electron density on the phosphorus atom, which in turn affects its coordination to a metal center and the reactivity of the resulting complex.

A common approach involves the calculation of various molecular descriptors. For instance, quantitative structure-activity relationship (QSAR) studies on other inhibitor classes have demonstrated how properties like electronic energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be correlated with experimental activity.

| Compound | Electronic Energy (Hartree) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| Derivative 1 | -2145.8 | 8.45 | -0.25 | -0.08 |

| Derivative 2 | -2221.1 | 9.87 | -0.26 | -0.11 |

| Derivative 3 | -2034.5 | 7.98 | -0.24 | -0.07 |

| Derivative 4 | -2310.2 | 10.12 | -0.27 | -0.12 |

Note: The data in this table is illustrative of the types of properties calculated in computational ligand design and is based on a study of thiazole derivatives, not this compound itself.

By establishing such relationships for a class of ligands, researchers can rationally design new derivatives of this compound with potentially enhanced catalytic activity, selectivity, or stability. For example, modifications could be proposed to increase the electron-donating ability of the phosphine to promote oxidative addition in a catalytic cycle or to increase steric bulk to enhance enantioselectivity in asymmetric catalysis. These theoretical predictions can then guide synthetic efforts, making the discovery of new and effective ligands more efficient.

Synthesis and Reactivity of 2 Chlorophenyl Diphenylphosphine Derivatives and Analogues

Synthesis of Phosphine (B1218219) Oxides and Related P(V) Compounds

The oxidation of phosphines to their corresponding phosphine oxides is a fundamental transformation in organophosphorus chemistry. These P(V) compounds, such as (2-Chlorophenyl)diphenylphosphine oxide, are not merely oxidation byproducts but are valuable synthetic intermediates and ligands in their own right. Aryldiphenylphosphine oxides are widely used in the development of optoelectronic materials and as catalysts in organic synthesis. nih.gov

Several methods exist for the synthesis of aryldiphenylphosphine oxides. Common approaches include:

The direct oxidation of the corresponding aryldiphenylphosphine. nih.gov

Transition metal-catalyzed coupling of diphenylphosphine (B32561) oxide with aryl halides (a variation of the Hirao reaction). nih.gov

The reaction of diphenylphosphinic chloride (Ph₂P(O)Cl) with Grignard reagents. nih.gov

Alkaline hydrolysis of aryltriphenylphosphonium salts. nih.gov